

spectroscopic techniques for the quantitative analysis of Cr(VI)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium dichromate*

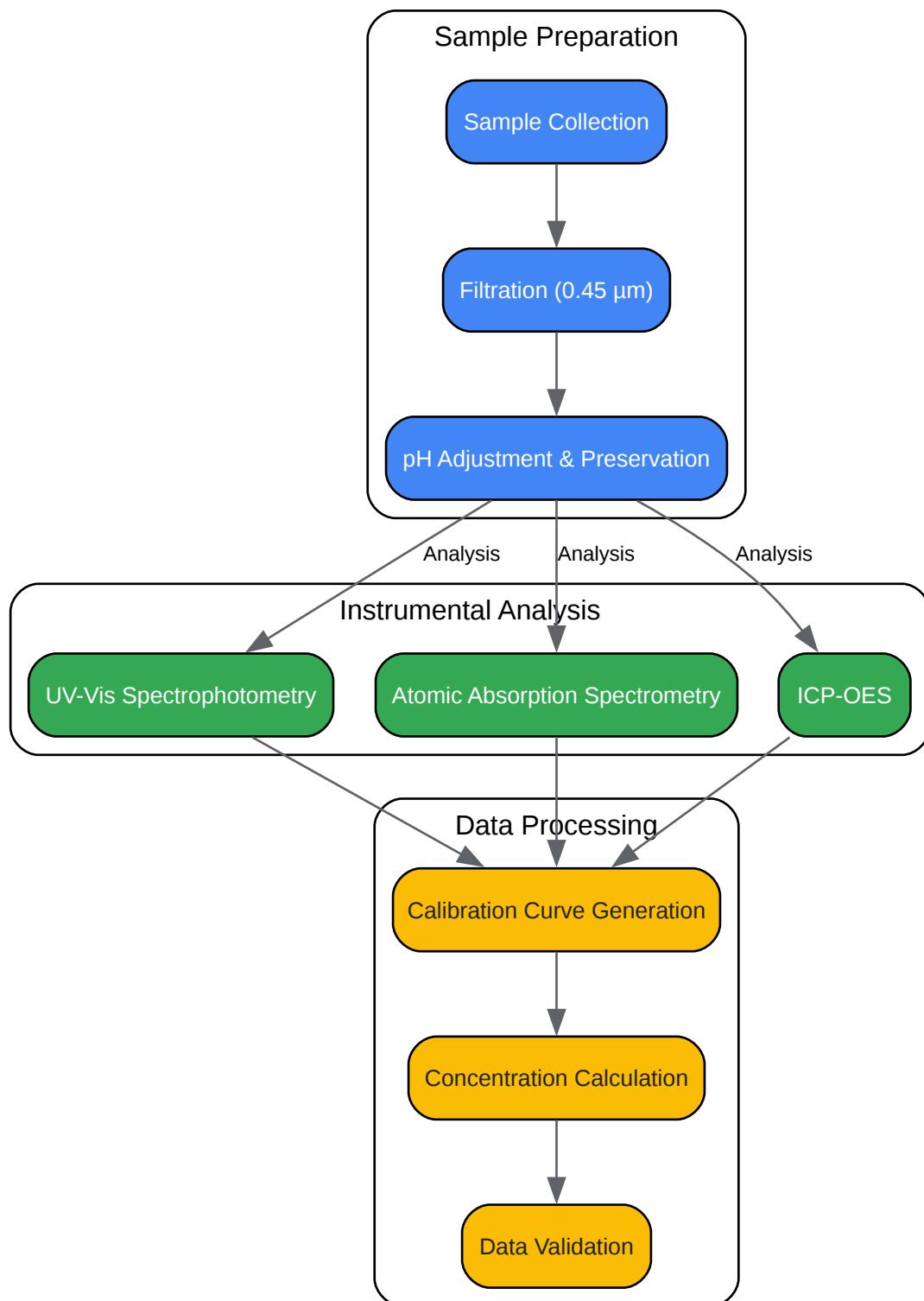
Cat. No.: *B084804*

[Get Quote](#)

A Comparative Guide to Spectroscopic Techniques for the Quantitative Analysis of Hexavalent Chromium [Cr(VI)]

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of hexavalent chromium [Cr(VI)], a known carcinogen, is of paramount importance. This guide provides an objective comparison of three widely used spectroscopic techniques: UV-Visible (UV-Vis) Spectrophotometry, Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The performance of each method is supported by experimental data, and detailed protocols are provided to assist in the selection of the most appropriate technique for your analytical needs.

Quantitative Performance Data


The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative data for the discussed spectroscopic techniques, allowing for a direct comparison of their capabilities in the analysis of Cr(VI).

Parameter	UV-Vis Spectrophotometry (1,5-diphenylcarbazide method)	Atomic Absorption Spectrometry (AAS)	Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Limit of Detection (LOD)	0.0025 - 0.023 mg/L	Graphite Furnace AAS: 0.2 - 0.8 µg/L ^[1]	0.20 - 2.5 µg/L ^{[2][3][4]}
Limit of Quantification (LOQ)	0.0076 - 0.09 mg/L	Graphite Furnace AAS: 0.90 µg/L	0.70 - 7.5 µg/L ^{[2][3][4]}
Linear Range	0.01 - 0.8 mg/L ^[5]	Direct: 0.1 - 10 mg/L, Graphite Furnace: 5 - 100 µg/L ^[6]	Wide linear range, typically several orders of magnitude
Precision (%RSD)	Typically < 5%	~3.2% at 20 µg/L	Typically < 5%
Key Considerations	Cost-effective and widely available; susceptible to interferences from other oxidizing agents. ^[6]	High sensitivity with graphite furnace; requires separate analysis for total chromium.	Excellent sensitivity and high throughput; higher initial instrument cost. ^{[6][7]}

Experimental Workflows and Logical Relationships

A generalized workflow for the spectroscopic analysis of Cr(VI) is presented below. This workflow outlines the key stages from sample collection to final data analysis.

General Workflow for Spectroscopic Analysis of Cr(VI)

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of Cr(VI).

Experimental Protocols

Detailed methodologies for the three compared spectroscopic techniques are provided below.

UV-Vis Spectrophotometry with 1,5-Diphenylcarbazide

This colorimetric method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a highly colored magenta complex, which is then measured spectrophotometrically at 540 nm.[\[5\]](#)

Reagents:

- 1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v in acetone): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. This solution should be stored in a dark bottle and prepared fresh weekly.[\[6\]](#)
- Sulfuric Acid (H_2SO_4) Solution (6 N): Slowly add 167 mL of concentrated H_2SO_4 to 833 mL of deionized water with constant stirring in an ice bath.
- Chromium(VI) Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), previously dried at 105°C for 1 hour, in deionized water and dilute to 1 L.[\[6\]](#)
- Working Standard Solutions: Prepare a series of standards by appropriate dilution of the stock solution to cover the expected concentration range of the samples.

Procedure:

- Pipette a known volume (e.g., 50 mL) of the sample or standard into a 100 mL volumetric flask.
- Add 2 mL of 6 N H_2SO_4 and mix.
- Add 1 mL of the DPC solution, mix thoroughly, and allow the color to develop for 10 minutes.
[\[6\]](#)
- Dilute to the 100 mL mark with deionized water and mix well.

- Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer against a reagent blank.[5]
- Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
- Determine the concentration of Cr(VI) in the sample from the calibration curve.

Atomic Absorption Spectrometry (AAS)

AAS measures the absorption of light by free atoms in the gaseous state. For Cr analysis, a hollow cathode lamp specific for chromium is used. Graphite furnace AAS (GFAAS) offers significantly lower detection limits compared to flame AAS. This method determines the total chromium concentration. Speciation requires a prior separation step.

Instrumentation Parameters (Example for GFAAS):

- Wavelength: 357.9 nm
- Slit Width: 0.7 nm
- Lamp Current: 75% of maximum
- Inert Gas: Argon
- Furnace Program:
 - Drying: 110°C for 30 s
 - Ashing: 1200°C for 20 s
 - Atomization: 2500°C for 5 s
 - Cleaning: 2600°C for 3 s

Reagents:

- Nitric Acid (HNO₃), concentrated.

- Chromium Standard Stock Solution (1000 mg/L): As prepared for the UV-Vis method or commercially available.
- Working Standard Solutions: Prepared by diluting the stock solution with deionized water containing 1% (v/v) HNO₃.

Procedure:

- Acidify all samples and standards to a final concentration of 1% (v/v) with concentrated HNO₃.
- Set up the AAS instrument with the appropriate chromium hollow cathode lamp and optimize the instrument parameters.
- Inject a small, precise volume (typically 10-20 µL) of the blank, standards, and samples into the graphite furnace.
- Initiate the furnace temperature program to dry, ash, and atomize the sample.
- Measure the peak absorbance during the atomization step.
- Generate a calibration curve by plotting the absorbance of the standards against their concentrations.
- Calculate the total chromium concentration in the samples based on the calibration curve.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of the emission is indicative of the concentration of the element. Similar to AAS, ICP-OES measures total chromium, and speciation requires a separation technique like ion chromatography.

Instrumentation Parameters (Example):

- RF Power: 1150 W
- Plasma Gas Flow: 15 L/min
- Auxiliary Gas Flow: 0.2 L/min
- Nebulizer Gas Flow: 0.8 L/min
- Sample Uptake Rate: 1.5 mL/min
- Wavelengths: 267.716 nm, 283.563 nm, 205.560 nm

Reagents:

- Nitric Acid (HNO₃), concentrated.
- Chromium Standard Stock Solution (1000 mg/L): As prepared for the UV-Vis method or commercially available.
- Working Standard Solutions: Prepared by diluting the stock solution with deionized water containing 2% (v/v) HNO₃.

Procedure:

- Acidify all samples and standards to a final concentration of 2% (v/v) with concentrated HNO₃.
- Warm up the ICP-OES instrument and allow the plasma to stabilize.
- Calibrate the instrument using the prepared blank and working standard solutions.
- Aspirate the samples into the plasma and measure the emission intensity at the selected chromium wavelengths.
- The instrument software automatically calculates the concentration of total chromium in the samples based on the calibration.

- Quality control samples should be run periodically to ensure the accuracy and stability of the analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nemi.gov [nemi.gov]
- 2. store.astm.org [store.astm.org]
- 3. code-authorities.ul.com [code-authorities.ul.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. store.astm.org [store.astm.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- To cite this document: BenchChem. [spectroscopic techniques for the quantitative analysis of Cr(VI)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084804#spectroscopic-techniques-for-the-quantitative-analysis-of-cr-vi>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com